molecular formula C28H24N4O5S3 B605224 benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide CAS No. 881688-70-6

benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide

Cat. No.: B605224
CAS No.: 881688-70-6
M. Wt: 592.7
InChI Key: BZZKDMVEPMDMQA-UHFFFAOYSA-N
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Description

Benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide is a complex organic compound that features a combination of benzenesulfonic acid, imidazole, thieno[3,2-b]pyridine, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the individual components, such as benzenesulfonic acid and the imidazole derivative. These components are then subjected to a series of reactions, including condensation, cyclization, and sulfonation, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: These compounds share the benzenesulfonic acid moiety and exhibit similar chemical properties.

    Imidazole derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole, have comparable biological activities.

    Thieno[3,2-b]pyridine derivatives: These compounds, like thienopyridine, are known for their pharmacological potential.

    Benzothiophene derivatives: Compounds such as raloxifene and benzo[b]thiophene have similar structural features and applications.

Uniqueness

What sets benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic uses.

Properties

CAS No.

881688-70-6

Molecular Formula

C28H24N4O5S3

Molecular Weight

592.7

IUPAC Name

Benzo(b)thiophene-3-carboxamide, N,2-dimethyl-6-((2-(1-methyl-1H-imidazol-2-yl)thieno(3,2-b)pyridin-7-yl)oxy)-, benzenesulfonate

InChI

1S/C22H18N4O2S2.C6H6O3S/c1-12-19(22(27)23-2)14-5-4-13(10-17(14)29-12)28-16-6-7-24-15-11-18(30-20(15)16)21-25-8-9-26(21)3;7-10(8,9)6-4-2-1-3-5-6/h4-11H,1-3H3,(H,23,27);1-5H,(H,7,8,9)

InChI Key

BZZKDMVEPMDMQA-UHFFFAOYSA-N

SMILES

Cc1c(c2ccc(cc2s1)Oc3ccnc4c3sc(c4)c5nccn5C)C(=O)NC.c1ccc(cc1)S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AG-28262 besylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide

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